2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
The compound 2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a fused pyrroloquinoline scaffold. Its synthesis and structural characterization likely involve advanced crystallographic techniques, as inferred from its intricate heterocyclic architecture. Notably, the SHELX system of programs (e.g., SHELXL, SHELXS) has historically been pivotal in refining small-molecule crystal structures, including sulfonamides and polycyclic systems . These tools enable precise determination of bond lengths, angles, and torsion parameters critical for understanding molecular conformation and reactivity.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12-5-6-16(25-2)17(8-12)26(23,24)20-15-9-13-4-3-7-21-18(22)11-14(10-15)19(13)21/h5-6,8-10,20H,3-4,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELUOWNQBLIXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrroloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation reactions, typically using sulfonyl chlorides and amines under mild conditions.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include hydroxylated, carboxylated, or aminated derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of related pyrroloquinoline compounds have shown significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial enzymes, which disrupts essential metabolic processes in pathogens.
Case Study: Antileishmanial Activity
A study evaluated the antileishmanial efficacy of a series of pyrroloquinoline derivatives, where one compound exhibited a 56.2% inhibition in liver parasite burden and 61.1% in spleen burden in infected mice models. This suggests that similar derivatives of 2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide could also possess significant antileishmanial properties .
Anticancer Potential
The compound has shown promise in cancer research due to its ability to inhibit specific pathways involved in tumor growth. For example, compounds with similar structural features have been tested for their cytotoxic effects on various cancer cell lines.
Table: Summary of Anticancer Studies on Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| Compound C | A549 | 20 | Inhibition of angiogenesis |
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. Research indicates that certain derivatives can cross the blood-brain barrier and modulate neuroinflammatory responses.
Case Study: Neuroinflammation
A study investigated the neuroprotective effects of a related pyrrole compound on glial cells and found that it acted as an agonist at specific G protein-coupled receptors (GPCRs), reducing inflammatory markers in vitro . This suggests potential applications in treating neurodegenerative diseases.
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have introduced metal-free catalytic processes that enhance the efficiency of producing such complex molecules.
Table: Synthetic Methods for Pyrroloquinoline Derivatives
| Methodology | Advantages | Limitations |
|---|---|---|
| Metal-free catalysis | Environmentally friendly | May require longer reaction times |
| Microwave-assisted synthesis | Faster reaction rates | Limited to specific substrates |
| Post-Ugi modification strategy | High functionalization potential | Complexity in purification |
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The pyrroloquinoline moiety may also interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A meaningful comparison requires analysis of structurally analogous sulfonamides or pyrroloquinoline derivatives. The SHELX literature focuses on crystallographic methodologies rather than specific compound data, limiting the ability to extract comparative physicochemical or biological properties.
Hypothetical Comparative Framework
In the absence of explicit data, a general framework for comparison might include:
Sulfonamide Derivatives : Similar compounds (e.g., celecoxib analogs) often exhibit cyclooxygenase-2 (COX-2) inhibition. Differences in substituents (e.g., methoxy vs. methyl groups) could alter binding affinity or metabolic stability.
Pyrroloquinoline Systems: Fused heterocycles like pyrrolo[3,2,1-ij]quinolin-2-one are rare. Comparison with simpler quinoline derivatives (e.g., chloroquine) might highlight variations in solubility or π-π stacking interactions.
Limitations
Without access to experimental data (e.g., IC₅₀ values, crystallographic parameters, or spectroscopic profiles), constructing authoritative tables or conclusive comparisons is unfeasible.
Research Findings and Data Gaps
Key Challenges
Biological Activity: No evidence is provided on target binding, potency, or selectivity relative to analogs.
Proposed Research Directions
- Synthetic Modifications : Introduce halogen or bulkier substituents to assess steric effects.
- Computational Studies : Molecular docking against hypothetical targets (e.g., kinases) could predict activity differences.
Biological Activity
The compound 2-methoxy-5-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Methoxy and Methyl Groups : These groups are known to influence the lipophilicity and biological activity of compounds.
- Pyrroloquinoline Moiety : This heterocyclic structure is often associated with various biological activities including anti-cancer and anti-inflammatory effects.
The molecular formula is with a molecular weight of approximately 370.45 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrroloquinoline structure often exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Studies : In vitro studies demonstrated that derivatives similar to this compound showed inhibition of cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory effects. Research has shown that:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of TNF-alpha and IL-6 in macrophage models.
Synthesis
The synthesis of this compound typically involves multi-step processes including:
- Formation of the Pyrroloquinoline Core : Utilizing cyclization reactions involving hydrazine derivatives.
- Functionalization : Introducing methoxy and sulfonamide groups through electrophilic aromatic substitution.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?
The synthesis typically involves multi-step organic reactions, including sulfonamide coupling between the benzenesulfonyl chloride derivative and the pyrroloquinolin amine precursor. Key steps include:
- Sulfonylation : Reacting 2-methoxy-5-methylbenzenesulfonyl chloride with the pyrroloquinolin amine under anhydrous conditions (e.g., DCM, triethylamine) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, methanol/water mobile phase) to achieve >98% purity .
- Yield optimization : Control reaction temperature (0–5°C for exothermic steps) and use catalysts like DMAP for efficient coupling .
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of methods is required:
- NMR : - and -NMR to verify substituent positions (e.g., methoxy at C2, methyl at C5 on the benzene ring) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .
- IR spectroscopy : Identify sulfonamide (S=O stretch at ~1350–1150 cm) and carbonyl (C=O at ~1680 cm) groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the pyrroloquinolin core?
Single-crystal X-ray diffraction provides atomic-level insights:
- Sample preparation : Grow crystals via slow evaporation (solvent: methanol/chloroform) .
- Key parameters : Analyze torsion angles (e.g., pyrrolidine ring puckering) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing dimer formation) .
- Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve discrepancies .
Q. What strategies are used to evaluate bioactivity against kinase targets?
- Enzyme inhibition assays : Use recombinant kinases (e.g., JAK2, EGFR) with fluorescent ATP analogs (e.g., ADP-Glo™) to measure IC values .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) and correlate with kinase inhibition profiles .
- Selectivity screening : Compare activity across kinase panels to identify off-target effects .
Q. How can contradictory solubility or stability data across studies be reconciled?
Discrepancies often arise from experimental variables:
- Solvent systems : Use standardized buffers (e.g., PBS pH 7.4 for solubility) and control temperature (25°C ± 1°C) .
- Degradation analysis : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .
- Validation : Cross-validate results using orthogonal methods (e.g., NMR for purity vs. HPLC) .
Q. What computational approaches predict binding modes and physicochemical properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., quinoline ring π-stacking with kinase active sites) .
- ADMET prediction : Tools like ACD/Labs Percepta estimate logP (2.8 ± 0.3), aqueous solubility (0.12 mg/mL), and CYP450 inhibition risks .
- MD simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
